Levopropoxyphene

Description

This compound is a stereoisomer of propoxyphene in the form of 2S, 3R enantiomer. It was sold as an antitussive, but it was removed from the market in the 70s. This compound was developed by Lilly and FDA approved on March 21st, 1962. This drug presented different dosages and it was administered as a capsule or suspension.

A propionate derivative that is used to suppress coughing.

Structure

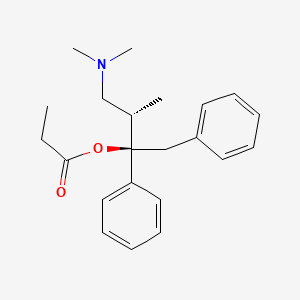

3D Structure

Properties

IUPAC Name |

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMALTXPSGQGBX-PGRDOPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023212 | |

| Record name | Levopropoxyphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN METHANOL, ALC, CHLOROFORM, & ACETONE; VERY SOL IN WATER /NAPSYLATE/ | |

| Record name | Levopropoxyphene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM PETROLEUM ETHER | |

CAS No. |

2338-37-6 | |

| Record name | (-)-Propoxyphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levopropoxyphene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levopropoxyphene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levopropoxyphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOPROPOXYPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75VZ9PK1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75-76ºC, 75-76 °C, MP: 163-164 °C; SPECIFIC OPTICAL ROTATION: -60.1 DEG @ 25 °C/D (0.7%); /HYDROCHLORIDE/ | |

| Record name | Levopropoxyphene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Levopropoxyphene: A Technical Examination of its Antitussive Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopropoxyphene is a centrally acting antitussive agent, recognized as the levo-isomer of dextropropoxyphene.[1][2] While dextropropoxyphene is known for its analgesic properties, this compound is characterized by its antitussive effects with minimal to no analgesic activity.[3][4] Formerly marketed for the suppression of cough, this compound was withdrawn from the market in the 1970s, which has resulted in a limited availability of contemporary, in-depth pharmacological data.[5] This guide synthesizes the available historical and pharmacological information to provide a technical overview of its mechanism of action as a cough suppressant.

Core Mechanism of Action: Central Suppression of the Cough Reflex

This compound exerts its antitussive effect by acting on the central nervous system (CNS), specifically targeting the cough center located in the medulla oblongata.[5] This central action is a key differentiator from peripherally acting antitussives. The cough reflex is a complex process involving sensory afferent pathways from the respiratory tract to the brainstem, central processing in the medulla, and efferent pathways to the respiratory muscles. Centrally acting antitussives like this compound are thought to elevate the threshold for the cough reflex within the brainstem.[6]

While the precise molecular targets of this compound have not been extensively elucidated in recent literature, its structural relationship to the opioid analgesic dextropropoxyphene suggests a potential interaction with opioid receptors or related central pathways involved in cough modulation.[7] Narcotic antitussives, such as codeine, primarily exert their effects via μ-opioid receptors in the CNS.[1] However, it is important to note that the stereochemistry of propoxyphene isomers plays a critical role in their pharmacological activity; the (2R,3S) configuration of this compound results in its lack of significant analgesic effects, which are prominent with the dextro-isomer.[7]

One distinguishing feature of this compound is its poor binding affinity for the sigma-1 receptor.[2] This is noteworthy as the sigma-1 receptor is a target for other antitussives like dextromethorphan and is implicated in their mechanism of action.[8][9] This suggests that this compound's antitussive activity is mediated through a pathway distinct from that of sigma-1 receptor agonists.

Hypothetical Signaling Pathway

Given the limited specific data on this compound's downstream signaling, a hypothetical pathway can be proposed based on the general mechanism of centrally acting antitussives that modulate neuronal activity in the medullary cough center. This would likely involve the inhibition of excitatory neurotransmission or the enhancement of inhibitory signaling within the neural circuits that generate the cough response.

References

- 1. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Enantiomer - Wikipedia [en.wikipedia.org]

- 5. This compound | C22H29NO2 | CID 200742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propoxyphene hydrochloride | 1639-60-7 | Benchchem [benchchem.com]

- 8. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Possible role of σ-receptors in the regulation of cough reflex, gastrointestinal and retinal function [jstage.jst.go.jp]

Stereoisomerism of Propoxyphene: A Technical Guide to Antitussive Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxyphene, a synthetic opioid analgesic, presents a classic case of stereoisomerism where individual isomers exhibit distinct pharmacological profiles. This technical guide provides an in-depth analysis of the stereoisomers of propoxyphene, with a primary focus on their differential antitussive effects. We will explore the pharmacodynamics of dextropropoxyphene and levopropoxyphene, detail the experimental protocols for evaluating cough suppression, and delineate the associated signaling pathways. Quantitative data are summarized for comparative analysis, and key experimental and logical workflows are visualized to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Introduction to Propoxyphene and Stereoisomerism

Propoxyphene is a centrally acting analgesic that is structurally related to methadone. It possesses two chiral centers, giving rise to four stereoisomers.[1] The primary distinction in pharmacological activity lies between the dextrorotatory and levorotatory isomers. Dextropropoxyphene is recognized for its analgesic properties, while this compound is noted for its antitussive (cough suppressant) effects.[1][2][3] This divergence in action underscores the importance of stereochemistry in drug design and function, as the spatial arrangement of atoms can dramatically alter a molecule's interaction with its biological targets.

The Stereoisomers: Dextropropoxyphene and this compound

The two principal isomers of propoxyphene are dextropropoxyphene and this compound.

-

Dextropropoxyphene: This isomer is a mu-opioid receptor agonist and is primarily responsible for the analgesic effects of propoxyphene.[4] It also possesses some antitussive and local anesthetic properties.[5] Due to concerns over cardiotoxicity and fatal overdoses, dextropropoxyphene has been withdrawn from the market in several countries.[5]

-

This compound: In contrast to its dextro-isomer, this compound has little to no analgesic activity.[3][6] Its primary pharmacological effect is the suppression of cough.[1][2] It has been marketed as a centrally acting antitussive.[2][3][6]

Antitussive Effects and Potency

Table 1: Comparative Antitussive Information for Propoxyphene Isomers

| Isomer | Primary Pharmacological Effect | Antitussive Activity | Notes |

| Dextropropoxyphene | Analgesic (mu-opioid agonist) | Present, but secondary to analgesic effect.[5] | Possesses abuse potential and has been withdrawn from many markets due to safety concerns.[5] |

| This compound | Antitussive | Primary pharmacological effect.[1][2][3] | Described as a centrally acting antitussive with minimal analgesic activity.[2][3][6] |

Mechanism of Action

The mechanisms underlying the antitussive effects of the propoxyphene isomers differ significantly, reflecting their distinct interactions with the central nervous system.

Dextropropoxyphene: Opioid Receptor Agonism

The antitussive effect of dextropropoxyphene is attributed to its action as a mu-opioid receptor agonist.[4] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that ultimately suppresses the cough reflex at the level of the brainstem.

The signaling pathway is as follows:

-

Receptor Binding: Dextropropoxyphene binds to and activates the mu-opioid receptor.

-

G-Protein Activation: This leads to the activation of an associated inhibitory G-protein (Gi/o).

-

Adenylyl Cyclase Inhibition: The activated G-protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition results in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).

-

Ion Channel Modulation: Reduced cAMP levels lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels.

-

Neuronal Hyperpolarization: These changes in ion flow cause hyperpolarization of the neuron, making it less likely to fire an action potential and thereby suppressing the transmission of cough-inducing signals.

This compound: Central Antitussive Action

This compound is classified as a centrally acting antitussive, suggesting it acts on the cough center in the medulla.[2][3][6] However, its precise molecular targets are less well-defined than those of dextropropoxyphene. Notably, it is reported to bind poorly to the sigma-1 receptor, a target for other antitussive agents like dextromethorphan.[1] This indicates that its mechanism may be distinct from many common non-opioid antitussives. Further research is required to fully elucidate the specific receptors and signaling pathways involved in the antitussive action of this compound.

Experimental Protocols for Antitussive Activity Assessment

The evaluation of antitussive agents commonly employs animal models where a cough reflex is induced by chemical or mechanical stimuli. The citric acid-induced cough model in guinea pigs is a widely accepted and standardized method.

Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To quantify the antitussive effect of a test compound by measuring the reduction in the number of coughs induced by citric acid aerosol.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400g)

-

Whole-body plethysmography chamber

-

Ultrasonic nebulizer

-

0.4 M Citric acid solution in saline

-

Test compounds (dextropropoxyphene, this compound) and vehicle control

-

Acoustic recording and analysis software

Procedure:

-

Acclimatization: Animals are acclimatized to the plethysmography chamber for 10-15 minutes prior to the experiment.

-

Baseline Cough Response: Each animal is exposed to a nebulized 0.4 M citric acid solution for a fixed period (e.g., 10 minutes) to establish a baseline cough count. The number of coughs is recorded by trained observers and/or acoustic analysis.

-

Drug Administration: Animals are randomly assigned to treatment groups and administered the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral). A pre-treatment period (e.g., 30-60 minutes) is allowed for drug absorption.

-

Post-Treatment Challenge: Following the pre-treatment period, the animals are re-challenged with the citric acid aerosol under the same conditions as the baseline measurement.

-

Data Collection and Analysis: The number of coughs during the post-treatment challenge is recorded. The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximal effect) can be determined from a dose-response curve.

Conclusion and Future Directions

The stereoisomers of propoxyphene, dextropropoxyphene and this compound, exhibit markedly different pharmacological activities. Dextropropoxyphene's antitussive effect is a component of its broader activity as a mu-opioid agonist. In contrast, this compound functions as a more specific, centrally acting antitussive with minimal analgesic properties. While the mechanism of dextropropoxyphene is well-understood through opioid receptor signaling, the precise molecular targets of this compound remain an area for further investigation.

For drug development professionals, the case of propoxyphene serves as a critical reminder of the therapeutic potential that can be unlocked through the study of stereoisomers. Future research should focus on elucidating the specific central nervous system receptors responsible for this compound's antitussive action and conducting direct, quantitative comparisons of the antitussive potencies of the propoxyphene isomers in standardized preclinical models. This knowledge could pave the way for the development of novel, more targeted antitussive therapies with improved safety and efficacy profiles.

References

- 1. This compound | C22H29NO2 | CID 200742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A NOTE ON THE DIFFERENTIATION BETWEEN DEXTRO- AND LAEVOPROPOXYPHENE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparative study of the antitussive activity of levodropropizine and dropropizine in the citric acid-induced cough model in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitussive effect of naringin on experimentally induced cough in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chiral Separation of Levopropoxyphene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopropoxyphene, the levorotatory enantiomer of the α-diastereomer of propoxyphene, is primarily recognized for its antitussive properties, in contrast to its analgesic dextrorotatory counterpart, dextropropoxyphene.[1][2] The synthesis of the racemic propoxyphene precursor is a multi-step process involving classic organic reactions. The subsequent separation of the enantiomers to isolate the desired this compound is a critical step, achievable through several chiral separation techniques. This technical guide provides a detailed overview of the core methodologies for the synthesis of racemic propoxyphene and the subsequent chiral separation to obtain this compound. It includes experimental protocols, quantitative data, and workflow visualizations to aid researchers and professionals in the field.

Synthesis of Racemic α-Propoxyphene

The synthesis of racemic α-propoxyphene is typically achieved through a four-step sequence starting from readily available commercial reagents. The overall pathway involves a Friedel-Crafts acylation, a Mannich reaction, a Grignard reaction, and finally, an esterification.[1][3]

Synthesis Pathway

Experimental Protocols

This initial step involves the acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield propiophenone.[1][4]

-

Reactants: Benzene, Propionyl Chloride, Aluminum Chloride (catalyst).

-

Procedure: To a cooled solution of benzene, aluminum chloride is added portion-wise, followed by the slow addition of propionyl chloride. The reaction mixture is stirred until completion and then quenched with ice-cold water. The organic layer is separated, washed, dried, and distilled to yield propiophenone.

The synthesized propiophenone undergoes a Mannich reaction with formaldehyde and dimethylamine hydrochloride to form the corresponding aminoketone, β-dimethylaminopropiophenone.[1][5]

-

Reactants: Propiophenone, Formaldehyde (or Paraformaldehyde), Dimethylamine Hydrochloride.

-

Procedure: A mixture of propiophenone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent (e.g., ethanol) with a catalytic amount of hydrochloric acid is refluxed.[6] The reaction mixture is then cooled, and the product is isolated, often as the hydrochloride salt, which can be recrystallized for purification.

The β-dimethylaminopropiophenone is then reacted with a Grignard reagent, benzylmagnesium bromide, to form the amino alcohol intermediate. This reaction creates the two chiral centers of the molecule.[1][7][8]

-

Reactants: β-Dimethylaminopropiophenone, Benzylmagnesium Bromide (prepared from benzyl bromide and magnesium).

-

Procedure: The Grignard reagent is prepared in anhydrous ether. A solution of β-dimethylaminopropiophenone in an anhydrous solvent is then added slowly to the Grignard reagent at a low temperature. After the addition is complete, the reaction is stirred and then quenched with a saturated ammonium chloride solution. The product, a mixture of diastereomeric amino alcohols, is extracted, and the desired α-diastereomer is isolated.

The final step is the esterification of the hydroxyl group of the amino alcohol with propionic anhydride to yield racemic α-propoxyphene.[1][9]

-

Reactants: α-dl-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol, Propionic Anhydride.

-

Procedure: The amino alcohol is dissolved in an excess of propionic anhydride and heated.[9] The reaction can be carried out at temperatures between 70-80°C for several hours.[9] After the reaction is complete, the mixture is cooled and added to water to hydrolyze the excess anhydride. The pH is then adjusted to precipitate the free base of propoxyphene, which is filtered, washed, and dried.

Quantitative Data for Synthesis

| Step | Reactants | Molar Ratio (approx.) | Solvent | Temperature | Yield | Reference |

| Esterification | d-oxyphene, Propionic Anhydride | 1 : 2.2-2.3 | None | 70-80°C | >95% | [9] |

| Esterification | d-oxyphene, Propionyl Chloride, Thionyl Chloride | 1 : 2 : 0.15 | Dichloromethane | 20-25°C | 76% | [10][11] |

Chiral Separation Techniques for this compound

The resolution of racemic α-propoxyphene is essential to isolate the therapeutically desired this compound. The primary methods employed for this chiral separation are classical resolution, chiral High-Performance Liquid Chromatography (HPLC), and chiral Supercritical Fluid Chromatography (SFC).

Chiral Separation Workflow

Classical Resolution via Diastereomeric Salt Formation

This traditional method involves reacting the racemic base with a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[12][13]

-

Resolving Agents: d-camphorsulfonic acid or dibenzoyl-(-)-tartaric acid are commonly used.[9][14][15]

-

Experimental Protocol (General):

-

The racemic α-propoxyphene free base is dissolved in a suitable solvent (e.g., acetone).

-

An equimolar amount of the chiral resolving agent, also dissolved in the same solvent, is added to the solution.

-

The mixture is allowed to crystallize. The less soluble diastereomeric salt will precipitate out.

-

The precipitated salt is collected by filtration and can be recrystallized to improve diastereomeric purity.

-

The resolved diastereomeric salt is then treated with a base (e.g., ammonium hydroxide) to liberate the enantiomerically enriched free base.[9] The resolving agent can be recovered from the aqueous layer.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[3][16]

-

Chiral Stationary Phase: Polysaccharide-based CSPs, such as Chiralcel OD (cellulose-based), are effective for the separation of propoxyphene enantiomers.[17][18][19]

-

Experimental Protocol (Analytical):

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) is typically used. For example, a mobile phase of heptane:ethanol:dichloromethane (95:3:2 v/v/v) has been reported for similar separations.[19]

-

Flow Rate: Approximately 0.7-1.0 mL/min.[19]

-

Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to normal-phase HPLC, using supercritical CO₂ as the primary mobile phase. It often provides faster separations and reduced solvent consumption.[20][21][22]

-

Mobile Phase: Supercritical carbon dioxide mixed with a small percentage of an organic modifier, typically an alcohol like methanol or ethanol.

-

Stationary Phase: The same polysaccharide-based chiral stationary phases used in HPLC, such as Chiralcel OD, are also highly effective in SFC.[23][24]

-

Experimental Protocol (General):

-

Column: Chiral stationary phase column (e.g., Chiralcel OD).

-

Mobile Phase: CO₂ / Methanol gradient.

-

Back Pressure: Typically maintained between 125 and 250 bar.[21]

-

Temperature: Controlled, often between 20-40°C.

-

Flow Rate: Typically higher than HPLC, in the range of 2-5 mL/min for analytical scale.

-

Quantitative Data for Chiral Separation

| Technique | Stationary Phase/Resolving Agent | Mobile Phase/Solvent | Key Parameters | Outcome | Reference |

| Classical Resolution | Dibenzoyl-(-)-tartaric acid | Acetone | Crystallization | Separation of diastereomeric salts | [14] |

| Classical Resolution | d-camphorsulfonic acid | - | Fractional crystallization of carbinol precursor | Isolation of α-d and α-l carbinols | [9] |

| Chiral HPLC | Chiralcel OD-H | Heptane:Ethanol:Dichloromethane (95:3:2) | Flow: 0.7 mL/min, Temp: 15°C | Baseline separation of stereoisomers | [19] |

| Chiral SFC | Polysaccharide-based CSPs | CO₂ with alcohol modifier | Back Pressure: 150 bar, Flow: 4 mL/min | Efficient enantioseparation | [21] |

Conclusion

The synthesis of this compound involves a well-established synthetic route to the racemic precursor, followed by a crucial chiral separation step. While classical resolution remains a viable option, especially for large-scale production, chromatographic techniques like chiral HPLC and SFC offer high-resolution analytical and preparative separations. The choice of the separation method depends on the scale of the synthesis, the required purity, and the available instrumentation. This guide provides a foundational understanding of the key experimental methodologies and parameters involved in the production of this compound, serving as a valuable resource for professionals in drug development and organic synthesis.

References

- 1. Synthesis of two metabolites of (+)-propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiomer - Wikipedia [en.wikipedia.org]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]

- 5. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

- 9. WO1990014331A1 - Method of preparing d-propoxyphene - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. EP0149885A2 - Method of resolving a racemic mixture - Google Patents [patents.google.com]

- 13. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. US3819689A - Resolution of dl-camphor-10-sulfonic acid - Google Patents [patents.google.com]

- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 17. benchchem.com [benchchem.com]

- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 19. researchgate.net [researchgate.net]

- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 21. fagg.be [fagg.be]

- 22. selvita.com [selvita.com]

- 23. hplc.eu [hplc.eu]

- 24. Influence of experimental parameters on chiral separation in SFC | Semantic Scholar [semanticscholar.org]

A Deep Dive into the Contrasting Pharmacological Profiles of Levopropoxyphene and Dextropropoxyphene

For Immediate Release

This technical guide provides a comprehensive analysis of the pharmacological profiles of the optical isomers, levopropoxyphene and dextropropoxyphene. Designed for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, receptor binding affinities, metabolic pathways, and functional effects. The information presented herein is curated from a wide range of scientific literature to facilitate a clear and comparative understanding of these two compounds.

Executive Summary

This compound and dextropropoxyphene are stereoisomers of propoxyphene, yet they exhibit markedly different pharmacological activities. Dextropropoxyphene is a weak opioid analgesic, formerly marketed for the management of mild to moderate pain. In contrast, this compound possesses antitussive properties with little to no analgesic effects.[1][2] Both isomers are metabolized in the liver to the active metabolite, norpropoxyphene, which contributes significantly to the cardiotoxicity observed with propoxyphene use.[3][4] This guide will systematically compare and contrast the pharmacological characteristics of these two isomers, supported by available quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways.

Mechanism of Action

Dextropropoxyphene: A Mu-Opioid Receptor Agonist

Dextropropoxyphene exerts its analgesic effects primarily as an agonist at the mu (µ)-opioid receptor (MOR).[5] As a G-protein coupled receptor (GPCR), the activation of MOR by dextropropoxyphene initiates a downstream signaling cascade characteristic of opioid agonists.[6][7] This involves the coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The signaling cascade also includes the modulation of ion channels, specifically the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[9] This cascade culminates in neuronal hyperpolarization and a reduction in the release of nociceptive neurotransmitters, thereby producing analgesia.[10]

Beyond its primary opioid activity, dextropropoxyphene has also been reported to act as a weak serotonin reuptake inhibitor and a noncompetitive antagonist of α3β4 neuronal nicotinic acetylcholine receptors.[11]

This compound: A Centrally Acting Antitussive

The mechanism of action for this compound's antitussive effect is less definitively characterized than the analgesic action of its dextro-isomer. It is known to be a centrally acting cough suppressant, with its site of action located in the medullary cough center.[12] Unlike many other antitussives, it binds poorly to the sigma-1 receptor.[2] While the precise molecular targets have not been fully elucidated, it is hypothesized that this compound modulates the excitability of neurons within the nucleus tractus solitarius (NTS), a key region in the brainstem for processing afferent cough signals.[13] It is important to note that this compound has little to no analgesic activity, suggesting a lack of significant interaction with the mu-opioid receptor.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, dextropropoxyphene, and their active metabolite, norpropoxyphene. It is important to note that there is a scarcity of modern, comprehensive binding data for this compound.

Table 1: Opioid Receptor Binding Affinities (Ki in nM)

| Compound | Mu (µ) Receptor | Kappa (κ) Receptor | Delta (δ) Receptor | Reference(s) |

| Dextropropoxyphene | >100 | Not Differentiated | Not Differentiated | [14][15] |

| This compound | Data Not Available | Data Not Available | Data Not Available | |

| Norpropoxyphene | Weaker than Dextropropoxyphene | Data Not Available | Data Not Available |

Note: A Ki value of >100 nM for dextropropoxyphene indicates a low affinity for the mu-opioid receptor. One study described it as mu-selective but did not differentiate its affinity for kappa and delta sites.

Table 2: Ion Channel Interactions

| Compound | Ion Channel | Effect | IC50 | Reference(s) |

| Dextropropoxyphene | hERG (IKr) | Block | ~40 µM | [3][16] |

| Norpropoxyphene | hERG (IKr) | Block | ~40 µM | [3][16] |

| Dextropropoxyphene | Sodium Channels (INa) | Block | - | [17] |

| Norpropoxyphene | Sodium Channels (INa) | Block | - | [4] |

Signaling Pathways and Experimental Workflows

Dextropropoxyphene: Mu-Opioid Receptor Signaling

This compound: Proposed Central Antitussive Action

Experimental Workflow: Radioligand Binding Assay

Experimental Protocols

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane Preparation: Homogenates from cells expressing the target receptor (e.g., CHO cells with human mu-opioid receptor) or from brain tissue.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor).

-

Test Compounds: this compound and dextropropoxyphene.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to a GPCR upon agonist binding.

-

Materials:

-

Membrane Preparation: As described above.

-

[³⁵S]GTPγS: A non-hydrolyzable GTP analog.

-

GDP: To ensure G-proteins are in an inactive state at the start of the assay.

-

Test Compounds: this compound and dextropropoxyphene.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

-

Procedure:

-

Pre-incubate the membrane preparation with GDP and varying concentrations of the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [³⁵S]GTPγS bound to the Gα subunits using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve.

-

Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each compound.[18][19]

-

In Vivo Antitussive Assay (Citric Acid-Induced Cough in Guinea Pigs)

This assay is a standard method for evaluating the efficacy of antitussive agents.[20]

-

Animals: Male Dunkin-Hartley guinea pigs.

-

Procedure:

-

Administer the test compound (e.g., this compound) or vehicle to the animals via an appropriate route (e.g., oral gavage).

-

After a set pretreatment time, place the animal in a whole-body plethysmograph.

-

Expose the animal to an aerosolized solution of citric acid (e.g., 0.3 M) for a defined period to induce coughing.

-

Record the number of coughs during and after the exposure period.

-

Compare the number of coughs in the drug-treated group to the vehicle-treated group to determine the percent inhibition of cough.

-

Conclusion

The pharmacological profiles of this compound and dextropropoxyphene provide a classic example of stereospecificity in drug action. Dextropropoxyphene's weak mu-opioid agonism underpins its analgesic effect, while this compound's distinct central action on the medullary cough center confers its antitussive properties without significant analgesia. The shared metabolic pathway leading to norpropoxyphene highlights the potential for cardiotoxicity with both isomers, a factor that ultimately led to the withdrawal of dextropropoxyphene from many markets. This guide has synthesized the available data to provide a clear, comparative overview to aid in further research and understanding of these compounds. The lack of comprehensive, modern quantitative data for this compound, in particular, represents a knowledge gap that future research may address.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The opioid receptor: emergence through millennia of pharmaceutical sciences [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Role of the mu opioid receptor in opioid modulation of immune function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dextropropoxyphene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. This compound | C22H29NO2 | CID 200742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Modulation of the cough reflex by antitussive agents within the caudal aspect of the nucleus tractus solitarii in the rabbit [flore.unifi.it]

- 14. zenodo.org [zenodo.org]

- 15. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dextropropoxyphene and the cardiovascular system: About two cases of acute poisoning with cardiac conduction abnormalities | Journal of Opioid Management [wmpllc.org]

- 18. benchchem.com [benchchem.com]

- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Screening of antitussives and expectorants | PPTX [slideshare.net]

The Antitussive That Vanished: A Technical History of Levopropoxyphene's Clinical Use and Market Withdrawal

For Immediate Release

This technical guide provides a comprehensive overview of the historical context surrounding the clinical application and eventual market withdrawal of Levopropoxyphene. Developed for researchers, scientists, and drug development professionals, this document delves into the pharmacological profile, clinical efficacy, and safety concerns that defined the lifecycle of this once-promising antitussive agent.

Executive Summary

Clinical Use and Mechanism of Action

This compound was indicated for the symptomatic relief of cough.[2] As a centrally acting antitussive, its primary mechanism of action was believed to be the suppression of the cough reflex in the medulla oblongata.[1] It also exhibited a local anesthetic action.[1] The drug was administered orally in capsule or suspension form.[2]

Diagram of Proposed Central Antitussive Action

Figure 1: Proposed central mechanism of action for this compound.

Quantitative Clinical Data Summary

Detailed clinical trial data from the era of this compound's use are scarce. However, available information provides some insight into its efficacy and adverse effect profile.

Efficacy Data

There is no evidence to suggest that this compound was superior to other antitussives available at the time, such as codeine or dextromethorphan.[2] Its routine effectiveness was even questioned in veterinary medicine.[2]

Adverse Event Data

One study noted a 40% incidence of side effects after one week of use at doses of 50 to 100 mg for cough control.[2] While most adverse effects were reported to be mild, the high incidence rate is a notable finding.[1]

Table 1: Summary of this compound Adverse Event Data

| Parameter | Reported Finding | Source |

| Incidence of Side Effects | 40% after one week of use (50-100 mg dose) | PubChem[2] |

| Severity of Side Effects | Generally reported as mild | ResearchGate[1] |

Experimental Protocols

Detailed experimental protocols from the original clinical trials of this compound are not available in the public domain. Based on standard practices of the time for evaluating antitussive drugs, it can be inferred that methodologies likely involved:

-

Patient Population: Adults and potentially children with acute or chronic cough of various etiologies.

-

Study Design: Likely placebo-controlled and/or comparative trials against other antitussives like codeine and dextromethorphan.

-

Efficacy Endpoints: Subjective measures such as cough frequency and severity, and potentially objective measures like cough counts.

-

Safety Assessments: Monitoring and recording of adverse events reported by patients.

Logical Workflow for a Hypothetical this compound Clinical Trial

Figure 2: Inferred workflow of a typical clinical trial for an antitussive agent during the period of this compound's use.

Market Withdrawal and Unanswered Questions

-

Lack of Superior Efficacy: As noted, there was no clear evidence of this compound's superiority over existing treatments.[2]

-

High Incidence of Side Effects: A 40% incidence of side effects, even if mild, may have raised concerns about its risk-benefit profile.[2]

-

Emerging Safety Concerns with the Propoxyphene Class: While the definitive withdrawal of dextropropoxyphene due to cardiac toxicity occurred much later in 2010, it is conceivable that early safety signals related to the propoxyphene molecule, including potential for cardiac arrhythmias, could have influenced the decision regarding this compound. Dextropropoxyphene was known to cause dose-related cardiac conduction abnormalities.[4]

Logical Relationship Leading to Potential Withdrawal

Figure 3: A logical model illustrating the potential factors contributing to the market withdrawal of this compound.

Conclusion

This compound represents a chapter in the history of antitussive therapy that underscores the evolving standards of drug safety and efficacy. While it offered a non-analgesic alternative for cough suppression, its clinical profile did not demonstrate a significant advantage over existing therapies and was accompanied by a notable incidence of side effects. The lack of detailed public records surrounding its withdrawal highlights the challenges in reconstructing the complete regulatory history of older pharmaceuticals. Further research into archived regulatory documents may provide a more definitive understanding of the specific events that led to the discontinuation of this compound. This historical case serves as a valuable reference for drug development professionals, emphasizing the importance of a favorable and well-documented risk-benefit profile for long-term market viability.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C22H29NO2 | CID 200742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugcentral.org]

- 4. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism and N-Demethylation of Levopropoxyphene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopropoxyphene is the levo-isomer of propoxyphene, a compound structurally related to methadone. Unlike its dextro-isomer, dextropropoxyphene, which has analgesic properties, this compound is primarily recognized for its antitussive (cough suppressant) effects. Understanding the in vivo metabolism of this compound is critical for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the metabolic pathways of this compound, with a particular focus on its primary route of biotransformation: N-demethylation. The information presented herein is intended to support research, drug development, and clinical pharmacology applications.

Metabolic Pathways of this compound

The biotransformation of this compound is extensive and occurs primarily in the liver. The metabolic processes are designed to convert the lipophilic parent drug into more polar, water-soluble metabolites that can be readily excreted from the body. The principal metabolic pathway is N-demethylation, mediated by the cytochrome P450 (CYP) enzyme system.[1][2] Minor pathways, including ring hydroxylation and glucuronide conjugation, also contribute to its metabolism.[1]

Primary Metabolic Pathway: N-Demethylation

The major metabolic fate of this compound is the removal of a methyl group from its tertiary amine, a process known as N-demethylation. This reaction is predominantly catalyzed by the CYP3A4 isoenzyme, with a potential contribution from CYP3A5.[2] This metabolic step results in the formation of the primary and pharmacologically active metabolite, norpropoxyphene .

Norpropoxyphene itself can undergo further metabolism. One identified pathway involves a chemical rearrangement and dehydration, leading to the formation of a dehydrated rearrangement product, which has been detected in human urine.[3][4][5][6]

Secondary Metabolic Pathways

In addition to N-demethylation, this compound can undergo other metabolic transformations, although these are considered minor routes:

-

Ring Hydroxylation: The aromatic rings of the this compound molecule can be hydroxylated.

-

Glucuronidation: The parent drug or its hydroxylated metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronides.[1]

Within 48 hours of administration, approximately 20% to 25% of a dose of propoxyphene is excreted in the urine, primarily as free or conjugated norpropoxyphene.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for propoxyphene (as a proxy for this compound) and its major metabolite, norpropoxyphene, following oral administration in healthy human subjects. It is important to note that most available data is for the racemic mixture (propoxyphene) or the dextro-isomer.

Table 1: Single Dose Pharmacokinetic Parameters of Propoxyphene and Norpropoxyphene (65 mg Oral Dose)

| Parameter | Propoxyphene | Norpropoxyphene | Reference |

| Peak Plasma Concentration (Cmax) | 0.05 - 0.1 mcg/mL | 0.1 - 0.2 mcg/mL | [1] |

| Time to Peak Concentration (Tmax) | 2 - 2.5 hours | - | [1] |

| Elimination Half-Life (t½) | 6 - 12 hours | 30 - 36 hours | [1] |

Table 2: Pharmacokinetic Parameters of Propoxyphene and Norpropoxyphene in Cirrhotic Patients vs. Healthy Subjects (130 mg Oral Dose)

| Parameter | Healthy Subjects | Cirrhotic Patients | Reference |

| Ratio of AUC (0-12h) Norpropoxyphene:Propoxyphene | 3.94 ± 0.83 | 0.70 ± 0.46 | [7] |

Experimental Protocols

This section outlines generalized methodologies for the in vitro and in vivo study of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of this compound in a controlled, in vitro setting.

1. Materials:

- This compound

- Pooled human liver microsomes (HLMs)

- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

- Phosphate buffer (pH 7.4)

- Acetonitrile or other suitable organic solvent for quenching

- Internal standard (e.g., a structurally similar compound not present in the matrix)

2. Incubation Procedure: a. Pre-warm a solution of HLMs in phosphate buffer at 37°C. b. Add this compound to the HLM solution and pre-incubate for a short period. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture. e. Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard. f. Centrifuge the samples to precipitate proteins. g. Transfer the supernatant for analysis.

3. Analysis:

- Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug and the formation of metabolites over time.

In Vivo Analysis of this compound and Metabolites in Biological Matrices

This protocol describes the extraction and analysis of this compound and norpropoxyphene from biological samples such as plasma, serum, or urine.

1. Sample Preparation (Solid-Phase Extraction - SPE): a. To 1-2 mL of the biological sample (e.g., plasma, urine), add an internal standard.[8] b. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and mix.[8] c. Centrifuge the sample to remove any precipitates.[8] d. Condition a mixed-mode SPE column with methanol, deionized water, and phosphate buffer (pH 6.0).[8] e. Load the sample onto the conditioned SPE column.[8] f. Wash the column with deionized water, 100 mM acetic acid, and methanol to remove interferences.[8] g. Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2).[8] h. Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.[8]

2. "Dilute-and-Shoot" Method for Urine (LC-MS/MS): a. Dilute a small volume of urine (e.g., 25 µL) with water.[5] b. Add an internal standard solution. c. Directly inject the diluted sample into the LC-MS/MS system.[5]

3. Analytical Instrumentation (LC-MS/MS):

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column is commonly used.

- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[5]

- Flow Rate: Typically around 0.4 mL/min.[5]

- Tandem Mass Spectrometry (MS/MS):

- Ionization: Electrospray ionization (ESI) in positive ion mode.[5]

- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound, norpropoxyphene, and the internal standard.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Analysis

Caption: Experimental workflow for in vivo analysis.

References

- 1. drugs.com [drugs.com]

- 2. ClinPGx [clinpgx.org]

- 3. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Propoxyphene and norpropoxyphene plasma concentrations after oral propoxyphene in cirrhotic patients with and without surgically constructed portacaval shunt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. unitedchem.com [unitedchem.com]

Early-Phase Clinical Insights into Levopropoxyphene: A Technical Overview

Disclaimer: Publicly available, detailed early-phase clinical trial data for Levopropoxyphene is scarce. This is largely due to its development and marketing era (FDA approved in 1962) and its subsequent withdrawal from the market in the 1970s.[1] Much of the contemporary clinical data relates to a different antitussive agent, Levodropropizine. This document summarizes the available historical data for this compound and, for illustrative purposes, presents more recent clinical trial methodologies and data for Levodropropizine, a peripherally acting antitussive, to provide context for modern research practices.

This compound: Core Concepts

This compound is the levo-isomer of propoxyphene.[2] While its dextro-isomer, dextropropoxyphene, is known for its analgesic properties, this compound was developed and marketed as an antitussive, or cough suppressant.[2][3] It is considered a centrally acting antitussive and also possesses a local anesthetic action.[1]

Chemical and Pharmacological Distinction

It is critical to distinguish this compound from Levodropropizine, a distinct non-opioid, peripherally acting antitussive.[4] Levodropropizine's mechanism involves the inhibition of sensory neuropeptide release in the respiratory tract.[5]

The isomeric relationship of this compound to its analgesic counterpart, Dextropropoxyphene, is a key aspect of its pharmacology.

This compound: Available Data

Metabolism and Excretion

The primary metabolic pathway for propoxyphene (the racemic mixture including this compound) is N-demethylation to form norpropoxyphene.[6] Animal studies on radiolabeled propoxyphene indicated that it was completely and rapidly absorbed and excreted, primarily through bile in rats and dogs, and more so in urine in rabbits and humans.[1][6]

Dosage and Adverse Effects

Doses of 50 to 100 mg were historically used for cough suppression.[1] One study noted a 40% incidence of side effects after one week of use at this dosage level.[1] Caution was advised for patients with renal failure due to decreased biotransformation and elimination.[1]

Levodropropizine: A Modern Analog for Methodological Reference

To provide an in-depth guide that aligns with the requested format, this section details the experimental protocols and data from early and later-phase clinical trials of Levodropropizine . This information should be understood as pertaining to a different chemical entity and is presented here as a reference for modern clinical trial design in the field of antitussives.

Levodropropizine Pharmacokinetic Profile

A study involving 40 healthy Korean men provided pharmacokinetic data for Levodropropizine following a single oral dose.[7][8]

| Parameter | Value | Reference |

| T1/2 (half-life) | ~2.3 hours | [8] |

| Tmax (time to peak concentration) | 0.25 - 2 hours | [8] |

Experimental Protocol: Phase 3 Clinical Trial of Levodropropizine (NCT03837938)

This section outlines the methodology of a multicenter, open-label, randomized clinical trial comparing the efficacy and safety of Levodropropizine syrup with Libexin® tablets in patients with dry, non-productive cough.[9]

Objective: To assess the efficacy of Levodropropizine based on the resolution of daytime cough by the eighth day of treatment.[9]

Study Population: Male and female patients aged 18 to 65 with a dry, non-productive cough associated with an acute upper respiratory infection and a daytime cough score of at least 3 on a 6-point scale.[9]

Treatment Regimen:

-

Levodropropizine Group: 60 mg (10 ml of 30 mg/5 ml syrup) administered three times daily for seven days.[9]

-

Control Group (Libexin®): 100 mg tablet administered three times daily for seven days.[9]

-

Dosing was scheduled at intervals of at least six hours, between meals.[9]

Key Assessments:

-

Efficacy:

-

Safety:

Levodropropizine Mechanism of Action: Signaling Pathway

Levodropropizine is thought to exert its antitussive effect by inhibiting the activation of C-fibers in the airways and modulating the levels of sensory neuropeptides, such as Substance P.[5] This peripheral action contrasts with the central mechanism of opioids.

Conclusion

While a comprehensive, in-depth technical guide on the early-phase clinical trial data for this compound cannot be constructed from publicly available information, this document serves to summarize the known historical context of the drug. The provided detailed protocols and data for Levodropropizine illustrate the rigorous standards of modern clinical research for antitussive agents and offer a valuable reference for researchers, scientists, and drug development professionals. The clear distinction between these two compounds is essential for accurate scientific discourse and future research endeavors.

References

- 1. This compound | C22H29NO2 | CID 200742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Levodropropizine - Wikipedia [en.wikipedia.org]

- 5. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Clinical Trial of Efficacy and Safety of Levopront® 30 mg/5 ml in Patients With Dry Cough [ctv.veeva.com]

An In-depth Technical Guide to the Physicochemical Properties of Levopropoxyphene Napsylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopropoxyphene napsylate, the 2-naphthalenesulfonate salt of this compound, is a centrally acting antitussive agent.[1][2] Understanding its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound napsylate, including detailed experimental protocols and a summary of quantitative data.

Physicochemical Properties

The key physicochemical properties of this compound and its napsylate salt are summarized in the tables below. These parameters are critical for predicting the drug's behavior in biological systems and for designing appropriate dosage forms.

General Properties

| Property | This compound | This compound Napsylate Anhydrous | Reference |

| Chemical Formula | C22H29NO2 | C32H37NO5S | [1][3] |

| Molecular Weight | 339.47 g/mol | 547.70 g/mol | [4] |

| Appearance | Crystals from petroleum ether | White, crystalline powder | [1] |

| Taste | Bitter | Bitter | [1] |

| Odor | Essentially odorless | Essentially odorless | [1] |

Physicochemical Data

| Property | Value | Condition | Reference |

| Melting Point | 75-76 °C (this compound) | [1][4] | |

| 158-165 °C (this compound Napsylate) | [1] | ||

| Solubility | 3.32 mg/L (this compound) | 25 °C | [1] |

| LogP | 4.11 (this compound) | [1] | |

| pKa | Not explicitly found, but expected to be basic | ||

| Optical Rotation | -68.2° (this compound) | 25 °C/D (c=0.6 in chloroform) | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols applicable to this compound napsylate.

Melting Point Determination

The melting point is determined using the capillary method as described in the United States Pharmacopeia (USP) <741>.[5]

-

Apparatus: A calibrated melting point apparatus.

-

Procedure:

-

A small amount of finely powdered this compound napsylate is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate (e.g., 1 °C/minute) near the expected melting point.[5]

-

The temperature range is recorded from the point at which the substance begins to collapse to the point at which it is completely melted.[5]

-

Solubility Determination

The equilibrium solubility is determined using the shake-flask method.[6]

-

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound napsylate is added to a known volume of the desired solvent (e.g., water, buffers of different pH).

-

The suspension is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).[7]

-

The suspension is then centrifuged to separate the undissolved solid.

-

The concentration of this compound napsylate in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.[8][9][10]

-

Apparatus: Calibrated pH meter with an electrode, automatic titrator or burette, magnetic stirrer.

-

Procedure:

-

A known concentration of this compound napsylate is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).[11]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[8]

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve.[8][10]

-

Polymorphism Investigation

Polymorphism is investigated using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[12][13]

-

X-Ray Powder Diffraction (XRPD):

-

A powdered sample of this compound napsylate is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded.

-

Different polymorphic forms will exhibit distinct diffraction patterns.[12]

-

-

Differential Scanning Calorimetry (DSC):

-

A small amount of the sample is heated at a constant rate in a controlled atmosphere.

-

The difference in heat flow between the sample and a reference is measured as a function of temperature.

-

Polymorphs will show different melting points and may exhibit solid-solid phase transitions at specific temperatures.[12]

-

Mechanism of Action and Signaling Pathway

This compound is a centrally acting antitussive that exerts its effect on the medullary cough center in the brainstem.[1] Unlike its isomer, dextropropoxyphene, it has minimal analgesic activity.[14] The exact signaling pathway is not extensively detailed in the literature, but a logical workflow can be proposed.

Caption: Proposed mechanism of action for this compound Napsylate.

The diagram illustrates that peripheral irritants stimulate airway receptors, sending an afferent signal to the medullary cough center. This center then initiates an efferent signal leading to a cough motor response. This compound napsylate acts by inhibiting the medullary cough center, thereby suppressing the cough reflex.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the systematic characterization of an active pharmaceutical ingredient (API) like this compound napsylate.

Caption: Workflow for physicochemical characterization of an API.

This workflow demonstrates the logical progression from obtaining an API sample to performing solid-state and solution property analyses. The data from these experiments are then used to inform critical drug development activities such as formulation development, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, and stability assessment.

References

- 1. This compound | C22H29NO2 | CID 200742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound napsylate anhydrous | C32H37NO5S | CID 6604497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. thinksrs.com [thinksrs.com]

- 6. mdpi.com [mdpi.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. resources.rigaku.com [resources.rigaku.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

Preclinical Antitussive Profile of Levopropoxyphene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopropoxyphene, the levo-isomer of propoxyphene, is a centrally acting antitussive agent. Unlike its dextro-isomer, dextropropoxyphene, which possesses analgesic properties, this compound's primary pharmacological effect is the suppression of cough.[1][2][3] This technical guide provides an in-depth overview of the preclinical data supporting the antitussive properties of this compound, with a focus on quantitative data from animal models, detailed experimental protocols, and a proposed mechanism of action.

Quantitative Antitussive Efficacy in Preclinical Models

The primary preclinical evidence for the antitussive efficacy of this compound comes from studies in cats. Research conducted by Strapková, Nosálová, and Korpás in the mid-1980s provides the most detailed quantitative data available. These studies utilized a mechanically induced cough model in non-anesthetized cats to assess the dose-dependent effects of this compound.

Table 1: Antitussive Effect of Intraperitoneally Administered this compound in Non-Anesthetized Cats [1][4]

| Treatment Group | Dose (mg/kg, i.p.) | Primary Outcome | Result |

| This compound | 10 | Reduction in cough parameters | Statistically significant suppression of cough |

| This compound | 20 | Reduction in cough parameters | Statistically significant suppression of cough |

| Codeine | 10 | Reduction in cough parameters | Statistically significant suppression of cough |

| Codeine | 20 | Reduction in cough parameters | Statistically significant suppression of cough |

Note: The specific percentage of cough suppression and other detailed quantitative parameters were not available in the accessible abstracts. The results are based on the reported significant antitussive activity.

A later study by the same research group investigated the efficacy of this compound in cats with experimentally induced respiratory tract inflammation, a model designed to mimic pathological coughing. The study found that the antitussive activity of this compound was significantly enhanced in the presence of inflammation, whereas the effect of codeine was not.[4] This suggests a potentially different or augmented mechanism of action for this compound under inflammatory conditions.

Experimental Protocols

The following is a detailed description of the experimental methodology used in the key preclinical studies assessing the antitussive properties of this compound.

Mechanically Induced Cough Model in Non-Anesthetized Cats[1][4][5]

This model is a classic approach for evaluating centrally acting antitussive agents.

1. Animal Model:

-

Species: Domestic cats (Felis catus) of either sex.

-

Preparation: Animals are conscious and unrestrained to allow for natural coughing reflexes. For chronic studies, a tracheal cannula may be surgically implanted to facilitate repeated mechanical stimulation and measurement of intratracheal pressure changes.

2. Cough Induction:

-

Method: Mechanical irritation of the laryngopharyngeal and tracheobronchial areas.

-

Apparatus: A nylon fiber or a soft polyethylene catheter is inserted into the trachea, often down to the level of the carina (the bifurcation of the trachea).

-

Procedure: The fiber or catheter is moved back and forth and rotated at a controlled frequency (e.g., 1 rotation per second) to elicit a cough reflex.

3. Drug Administration:

-

Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in these models.

-

Dosing: this compound has been studied at doses of 10 mg/kg and 20 mg/kg.[4] A suitable vehicle (e.g., saline) is used for drug dissolution or suspension.

4. Data Acquisition and Analysis:

-

Primary Endpoint: The number of cough efforts, frequency of coughing, and intensity of the cough are the primary measures of antitussive efficacy.

-

Measurement: Changes in lateral tracheal pressure are recorded to objectively quantify cough events. Electromyography (EMG) of respiratory muscles can also be used for a more detailed analysis of the motor pattern of the cough.

-

Statistical Analysis: Appropriate statistical tests are used to compare the cough parameters before and after drug administration and between different treatment groups.

Experimental Workflow for Assessing Antitussive Efficacy

Mechanism of Action

This compound is classified as a centrally acting antitussive agent.[2][5] This indicates that its primary site of action is within the central nervous system (CNS), specifically targeting the cough center located in the medulla oblongata.

The proposed mechanism of action involves the depression of this medullary cough center, which leads to an increase in the threshold for the cough reflex. Afferent signals from sensory nerves in the airways that would normally trigger a cough are less effective at activating the central cough-generating network after the administration of this compound.

In addition to its central effects, this compound has been reported to possess a local anesthetic action.[2] This peripheral effect could contribute to its overall antitussive efficacy by reducing the sensitivity of the sensory nerve endings in the respiratory tract that initiate the cough reflex.

Proposed Signaling Pathway for this compound's Antitussive Action

Conclusion

Preclinical studies, primarily in feline models, demonstrate that this compound is an effective, centrally acting antitussive agent. Its efficacy appears to be dose-dependent and is notably enhanced in the presence of airway inflammation. The primary mechanism of action is believed to be the depression of the medullary cough center, potentially supplemented by a peripheral local anesthetic effect on airway sensory nerves. Further research to fully elucidate the specific receptor interactions and intracellular signaling pathways involved in its central antitussive effect would be beneficial for the development of novel antitussive therapies.

References

- 1. [The effect of l-propoxyphene on experimental cough] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peripheral antitussives affect temporal features of tracheobronchial coughing in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions of mechanically induced coughing and sneezing in cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of antitussive drugs under normal and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Levopropoxyphene in Human Plasma by HPLC-UV

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of levopropoxyphene (levodropropizine) in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method utilizes a straightforward liquid-liquid extraction for sample preparation and a reversed-phase HPLC system for separation and quantification.

Introduction

This compound, the levorotatory isomer of dropropizine, is a peripherally acting antitussive agent.[1] Accurate quantification of this compound in plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This document provides a comprehensive protocol for its determination using HPLC-UV, a widely accessible and cost-effective analytical technique.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): 1-phenylpiperazine

-

Methanol (HPLC grade)

-

Diethylamine (analytical grade)

-

Phosphoric acid (analytical grade)

-

Dichloromethane (HPLC grade)

-

Diethylether (HPLC grade)

-

Human plasma (drug-free)

-

Deionized water

Equipment

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Analytical balance

-

pH meter

Chromatographic Conditions

A summary of the optimal chromatographic conditions is presented in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |